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Compound Focus: 3-Amino-1,2,4-triazine

CAS No.: 1120-99-6

Cat. No.: S595112

NMR Spectroscopic Characterization

The table below summarizes key NMR spectroscopic data for 3-amino-1,2,4-triazine derivatives, collated

from recent scientific studies.

Compound 'H NMR Chemical Shifts (0, . Source /
o 13C NMR Insights
Description ppm) and Key Features Solvent
Arylureido Two NH protons: 9.72 & 11.57 DMSO-de
derivative (9) [1] ppm [1]
Arylureido Two NH protons: 9.99 & 10.43 DMSO-ds
derivative (9a) [1] ppm [1]
Arylureido Position confirmed by HMBC DMSO-ds
derivative (9b) [1] (H-6 correlated with C-5 & [1]
urea CO)
Bis-indolyl Aromatic region: 7.35-8.85 ppm,; CDCIs [2]
derivative (1c) [2] Aliphatic H: 4.25 (d, H-6), 5.50
(d, H'S)
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Compound 'H NMR Chemical Shifts (9, . Source /
o 3C NMR Insights

Description ppm) and Key Features Solvent

3-Amino-1,2,4- CAS 1120-99-6 (Full spectrum

triazine core [3] available on supplier sites)

Experimental Protocols for Characterization

Here are detailed methodologies for key experiments cited in the literature.

NMR Spectroscopy [1]

¢ Instrumentation: Spectra are typically recorded on a Bruker 400 MHz spectrometer.

o Temperature: Measurements are often conducted at 20°C.

¢ Solvent: Dimethyl sulfoxide-de (DMSO-ds) is commonly used.

¢ Internal Standard: Tetramethylsilane (TMS) is used as an internal reference standard for chemical
shifts.

¢ Advanced Techniques: Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple
Bond Correlation) are crucial for confirming the connectivity of atoms and the specific position of
substituents on the triazine ring.

Mass Spectrometry (MS) [1]

While specific data for the core structure is absent, a standard experimental protocol for such compounds

involves:

¢ Instrumentation: Synapt G1 high definition mass spectrometer equipped with an electrospray
ionization (ESI) source.
¢ lonization Modes: Data can be acquired in both positive and negative ionization modes.
¢ Typical Settings:
o Capillary voltage: 2.5 kV

[¢]

Source temperature: 120°C
Desolvation gas flow: 550 L/h
Mass range: m/z 100-1,000

[e]

[e]
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¢ Fragmentation: Collision-induced dissociation (MSE) with alternating collision energy (e.g., 10 to 50
eV) is used to obtain fragmented spectra for structural elucidation.

Signaling Pathway and Therapeutic Relevance

3-Amino-1,2,4-triazine derivatives have been identified as potent and selective inhibitors of Pyruvate
Dehydrogenase Kinase 1 (PDK1), showing promise for treating aggressive cancers like pancreatic ductal

adenocarcinoma (PDAC) [4] [5] [6]. The diagram below illustrates their role in modulating cancer cell

metabolism.
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Diagram Title: Triazine Derivatives Target Cancer Metabolism

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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